![molecular formula C16H17NO4S B5777310 ethyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B5777310.png)
ethyl 4-[methyl(phenylsulfonyl)amino]benzoate
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Overview
Description
Ethyl 4-[methyl(phenylsulfonyl)amino]benzoate, also known as Methylphenidate, is a medication that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a stimulant that works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus and attention. The purpose of
Mechanism of Action
Ethyl 4-[methyl(phenylsulfonyl)amino]benzoateate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to improved focus, attention, and behavior in individuals with ADHD. In addition, it stimulates the release of histamine in the brain, which helps to promote wakefulness in individuals with narcolepsy.
Biochemical and Physiological Effects
ethyl 4-[methyl(phenylsulfonyl)amino]benzoateate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to side effects such as insomnia, anxiety, and agitation. It also increases the levels of dopamine and norepinephrine in the brain, which can lead to addiction and abuse.
Advantages and Limitations for Lab Experiments
Ethyl 4-[methyl(phenylsulfonyl)amino]benzoateate has several advantages and limitations for lab experiments. It is a widely used medication that has been extensively studied, which makes it a reliable tool for research. However, it has several side effects and can be addictive, which can limit its use in certain experiments.
Future Directions
There are several future directions for ethyl 4-[methyl(phenylsulfonyl)amino]benzoateate research. One area of interest is the development of new formulations that can reduce the risk of abuse and addiction. Another area of interest is the investigation of ethyl 4-[methyl(phenylsulfonyl)amino]benzoateate's effects on cognitive function and memory. Finally, there is a need for more research on the long-term effects of ethyl 4-[methyl(phenylsulfonyl)amino]benzoateate use, particularly in children and adolescents.
Synthesis Methods
The synthesis of ethyl 4-[methyl(phenylsulfonyl)amino]benzoateate involves several steps, including the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with methylamine to form N-methylbenzamide. The N-methylbenzamide is then reacted with p-toluenesulfonyl chloride to form N-methyl-N-phenylsulfonylbenzamide. Finally, the N-methyl-N-phenylsulfonylbenzamide is reacted with ethyl chloroformate to form ethyl 4-[methyl(phenylsulfonyl)amino]benzoateate.
Scientific Research Applications
Ethyl 4-[methyl(phenylsulfonyl)amino]benzoateate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been shown to improve attention, focus, and behavior in children and adults with ADHD. In addition, it has been found to reduce excessive daytime sleepiness and improve wakefulness in individuals with narcolepsy.
properties
IUPAC Name |
ethyl 4-[benzenesulfonyl(methyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-3-21-16(18)13-9-11-14(12-10-13)17(2)22(19,20)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJSCNLCGTNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[benzenesulfonyl(methyl)amino]benzoate |
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